N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide
Description
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with a unique structure that combines elements of pyran, furochromen, and acetamide
Properties
Molecular Formula |
C23H27NO5 |
|---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
N-(2,2-dimethyloxan-4-yl)-2-(3,5,9-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide |
InChI |
InChI=1S/C23H27NO5/c1-12-11-27-20-14(3)21-17(8-16(12)20)13(2)18(22(26)29-21)9-19(25)24-15-6-7-28-23(4,5)10-15/h8,11,15H,6-7,9-10H2,1-5H3,(H,24,25) |
InChI Key |
LLZPJQLBOZEXEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NC4CCOC(C4)(C)C)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multiple steps, starting with the preparation of the individual components. The pyran and furochromen moieties are synthesized separately and then combined through a series of condensation and substitution reactions. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can optimize reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The acetamide group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions typically require controlled temperatures and pH levels to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-(tetrahydro-2H-pyran-4-yl)piperidin-3-amine
- 2,2-dimethyltetrahydro-2H-pyran-4-yl derivatives
- 3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen derivatives
Uniqueness
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide stands out due to its combined structural features, which confer unique chemical and biological properties
Biological Activity
N-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-2-(3,5,9-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a complex organic compound with potential biological significance. This article reviews the current understanding of its biological activity, focusing on its synthesis, mechanisms of action, and implications in medicinal chemistry.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₇N₃O₃ |
| Molecular Weight | 333.4 g/mol |
| CAS Number | 1374544-30-5 |
Synthesis
The synthesis of this compound involves several steps that include the formation of the furochromen core and subsequent modifications to introduce the acetamide and tetrahydropyran moieties. The synthetic routes typically utilize readily available starting materials and may involve cyclization reactions and coupling reactions with pyridine derivatives.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activities. For instance, studies on tetrahydropyran derivatives showed growth-inhibitory effects in HeLa cells, suggesting a potential for development as anticancer agents. The mechanism appears to involve disruption of cellular pathways linked to cancer cell proliferation .
The proposed mechanism includes interaction with specific molecular targets such as enzymes or receptors involved in cell cycle regulation. The compound's structure allows it to fit into binding sites on these targets, potentially modulating their activity and leading to various biological effects. Preliminary studies suggest a non-specific mechanism of action correlated with lipophilicity, which enhances cell membrane permeability .
Case Studies
- HeLa Cell Studies : A study evaluating the growth-inhibitory activities of similar tetrahydropyran compounds found that they effectively disrupted the SCF SKP2 E3 ligase complex. This disruption correlated with decreased levels of p27 protein, indicating a potential pathway for anticancer activity .
- Comparative Analysis : In comparative studies involving various tetrahydropyran derivatives, it was noted that modifications to the molecular structure significantly influenced bioactivity profiles. For example, enantiomers exhibited different levels of inhibition against cancer cell lines, highlighting the importance of stereochemistry in biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
